rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine
Brand Name: Vulcanchem
CAS No.: 2241130-55-0
VCID: VC5916481
InChI: InChI=1S/C11H20N2O2/c1-3-14-4-2-13(1)8-11-7-12-5-10(11)6-15-9-11/h10,12H,1-9H2/t10-,11-/m0/s1
SMILES: C1COCCN1CC23CNCC2COC3
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293

rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine

CAS No.: 2241130-55-0

Cat. No.: VC5916481

Molecular Formula: C11H20N2O2

Molecular Weight: 212.293

* For research use only. Not for human or veterinary use.

rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine - 2241130-55-0

Specification

CAS No. 2241130-55-0
Molecular Formula C11H20N2O2
Molecular Weight 212.293
IUPAC Name (3aR,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole
Standard InChI InChI=1S/C11H20N2O2/c1-3-14-4-2-13(1)8-11-7-12-5-10(11)6-15-9-11/h10,12H,1-9H2/t10-,11-/m0/s1
Standard InChI Key IMQPKIHPXFXJJR-QWRGUYRKSA-N
SMILES C1COCCN1CC23CNCC2COC3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name, (3aR,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole , reflects its fused bicyclic framework. The furo[3,4-c]pyrrole system consists of a tetrahydrofuran ring fused to a pyrrolidine ring at positions 3 and 4. The morpholine moiety is attached via a methylene bridge to the 3a position of the bicyclic core, which adopts a relative (3aR,6aS) configuration .

Molecular Descriptors and Structural Representation

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
SMILESC1COCCN1C[C@]23CNC[C@H]2COC3
InChIKeyIMQPKIHPXFXJJR-QWRGUYRKSA-N
CAS Registry Number2241130-55-0

The stereochemistry is critical for understanding its three-dimensional conformation, as evidenced by the "@" symbols in the SMILES string denoting chiral centers . The fused ring system imposes significant steric constraints, which may influence its reactivity and binding properties.

Physicochemical Properties

Hydrogen Bonding and Rotational Freedom

The molecule contains four hydrogen bond acceptors (two ether oxygens, one tertiary amine, and one morpholine oxygen) and no hydrogen bond donors . With only four rotatable bonds , the compound exhibits restricted conformational flexibility, a feature often desirable in kinase inhibitors or GPCR-targeted therapeutics where rigid scaffolds enhance selectivity.

Synthetic Considerations

Retrosynthetic Analysis

While detailed synthetic routes are absent from available data, retrosynthetic disconnections suggest two plausible strategies:

  • Morpholine Substitution: Alkylation of a preformed (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol intermediate with morpholine.

  • Bicyclic Core Construction: Assembly of the furo-pyrrolidine system via intramolecular cyclization, followed by introduction of the morpholinomethyl group.

Chirality and Racemic Nature

The “rac-” prefix indicates the compound is supplied as a racemic mixture of enantiomers. Resolving the enantiomers would require chiral stationary-phase chromatography or asymmetric synthesis, though no enantiomer-specific data are available .

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